Chelianthifoline
Overview
Description
Chelianthifoline is a natural product found in Fumaria capreolata, Corydalis cheilanthifolia, and other organisms with data available.
Scientific Research Applications
Biomonitoring of Environmental Contaminants
Chelianthifoline, as a cholinesterase (ChE) inhibitor, plays a significant role in environmental monitoring. Studies have investigated its potential in detecting organophosphate contamination in aquatic ecosystems. For example, the activity of cholinesterase in the muscle of fish like the three-spined stickleback was inversely related to fish weight and was used as a biomarker of organophosphate (OP) contamination in streams (Sturm, Wogram, Hansen, & Liess, 1999).
Clinical and Diagnostic Applications
Chelianthifoline has also been utilized in clinical research and diagnostic applications. Its role in chemiluminescence assays has been noted, particularly in routine clinical testing and various research applications. These include protein and nucleic acid blotting, microarray-based assays, and detection reactions in high-performance liquid chromatography (HPLC) (Kricka, 2003).
Pharmaceutical and Therapeutic Research
In pharmaceutical research, chelianthifoline derivatives are explored for their potential therapeutic applications. This includes research into chelating agents for conditions like thalassemia, where the iron-chelating properties of compounds like desferrioxamine (DFO) are of interest (Hershko, Konijn, & Link, 1998).
Agricultural and Environmental Safety
Chelianthifoline has applications in agricultural research, especially in the development of bioassay data for crop protection. It helps in the identification of chemical scaffolds active against specific targets, deconvolution of potential targets of phenotypic assays, and understanding safety liabilities in crop protection (Gaulton et al., 2015).
properties
IUPAC Name |
17-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-16-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-18-7-12-4-5-20-9-14-11(2-3-17-19(14)24-10-23-17)6-15(20)13(12)8-16(18)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXCQULKSPVRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chelianthifoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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